Poloxalene

Description

Propriétés

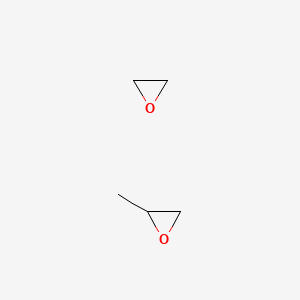

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Poloxalene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxalene is a nonionic block copolymer surfactant belonging to the poloxamer family. It is synthesized from sequential polymerization of propylene oxide and ethylene oxide, resulting in a triblock structure of poly(ethylene oxide) - poly(propylene oxide) - poly(ethylene oxide) (PEO-PPO-PEO). This amphiphilic nature, with a hydrophobic PPO core and hydrophilic PEO chains, allows it to effectively reduce surface tension, making it a valuable compound in various applications, most notably in veterinary medicine as an anti-bloating agent for cattle. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological effects of this compound.

Chemical Structure and Identification

This compound is a synthetic polymer and does not have a single, discrete chemical structure. Instead, it is a mixture of polymers with a distribution of molecular weights. The general structure consists of a central chain of hydrophobic polyoxypropylene (PPO) flanked by two chains of hydrophilic polyoxyethylene (PEO).

Synonyms: Bloat Guard, Pluronic F-68, Poloxamer 188 CAS Number: 9003-11-6

Caption: General chemical structure of this compound.

Physicochemical Properties

This compound is typically a clear, syrupy liquid or a cloudy paste. As a polymer mixture, its physical properties are often expressed as ranges or averages.

| Property | Value | Source(s) |

| Molecular Weight Range | 2,850 - 3,150 Da | |

| Appearance | Clear, syrupy liquid or cloudy paste | |

| Solubility | Soluble in cold water | |

| Hydroxyl Number | 35.7 - 39.4 mg KOH/g | |

| Cloud Point (10% solution) | 42 - 46 °C | |

| Viscosity (of liquid feed supplement) | Must be no less than 275 cps | |

| Melting Point | Not well-defined for the polymer mixture | N/A |

| Boiling Point | Not well-defined for the polymer mixture | N/A |

| Density | Not consistently reported | N/A |

| Refractive Index | Not consistently reported | N/A |

| Surface Tension | Acts as a surfactant, reduces surface tension |

Synthesis

This compound is synthesized via a living anionic ring-opening polymerization of propylene oxide and ethylene oxide. The process typically involves the sequential addition of the monomers to an initiator in a controlled manner.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of PEO-PPO-PEO Block Copolymers

While a specific protocol for this compound is proprietary, a general procedure for the synthesis of PEO-PPO-PEO block copolymers via anionic ring-opening polymerization is as follows. This is an illustrative protocol and would require optimization for specific molecular weights and block lengths.

-

Initiator Preparation: A suitable initiator, such as a potassium alkoxide, is prepared in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The concentration of the initiator will determine the final molecular weight of the polymer.

-

Propylene Oxide Polymerization: Propylene oxide is slowly added to the initiator solution at a controlled temperature. The anionic polymerization is allowed to proceed until all the propylene oxide has been consumed, forming the central PPO block.

-

Ethylene Oxide Polymerization: Ethylene oxide is then introduced into the reaction mixture. The living PPO chains initiate the polymerization of ethylene oxide, forming the hydrophilic PEO blocks on either end of the PPO chain.

-

Termination: The polymerization is terminated by the addition of a protic agent, such as a dilute acid, which protonates the alkoxide chain ends.

-

Purification: The resulting this compound polymer is then purified to remove any unreacted monomers, initiator residues, and byproducts. This may involve precipitation, dialysis, or other chromatographic techniques.

Biological and Pharmacological Properties

Mechanism of Action in Bloat Prevention

The primary and most well-documented application of this compound is in the prevention and treatment of frothy bloat in ruminants. Bloat is a condition where fermentation gases become trapped in a stable foam within the rumen, preventing their release. This compound, as a non-ionic surfactant, acts by reducing the surface tension of the liquid in the rumen. This destabilizes the foam, allowing the small gas bubbles to coalesce and be expelled through eructation.

An In-depth Technical Guide to the Synthesis and Polymerization of Poloxalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxalene, a nonionic triblock copolymer, has garnered significant attention in the pharmaceutical and veterinary fields for its surfactant properties. This technical guide provides a comprehensive overview of the synthesis and polymerization of this compound, also known commercially as Pluronics® or poloxamers. The document details the underlying chemical principles, experimental protocols, and methods for purification and characterization. Quantitative data on the relationship between monomer composition and polymer properties are presented in tabular format for clarity. Furthermore, this guide includes detailed diagrams of the synthesis pathway and a general experimental workflow, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound is a synthetic block copolymer consisting of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). This A-B-A type triblock structure imparts amphiphilic properties to the molecule, enabling its function as a non-ionic surfactant in various applications, including as an anti-bloat agent in cattle and as an excipient in drug delivery systems.[1][2][3] The synthesis of this compound is a controlled process of anionic ring-opening polymerization, which allows for the precise control of the molecular weight and the ratio of the hydrophobic to hydrophilic blocks, thereby tailoring the physicochemical properties of the final product.[4][5]

Synthesis of this compound: Chemical Principles

The synthesis of this compound is a sequential, living anionic polymerization process. It begins with the ring-opening polymerization of propylene oxide (PO), followed by the addition of ethylene oxide (EO) to the ends of the growing polymer chain.

Initiation: The polymerization is typically initiated by a diol, most commonly propylene glycol, in the presence of a strong base as a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5] The catalyst deprotonates the hydroxyl groups of the propylene glycol to form a di-alkoxide initiator.

Propagation Step 1 (Propoxylation): Propylene oxide monomers are sequentially added to the initiator. The alkoxide attacks the less sterically hindered carbon of the epoxide ring, leading to its opening and the formation of a new alkoxide at the end of the growing chain. This process continues until the desired molecular weight of the hydrophobic PPO block is achieved.[4][6]

Propagation Step 2 (Ethoxylation): Following the consumption of the propylene oxide, ethylene oxide is introduced into the reaction mixture. The living polyoxypropylene chains, which are still active alkoxides, then initiate the ring-opening polymerization of ethylene oxide. This results in the growth of hydrophilic PEO blocks on both ends of the central PPO chain.[7]

Termination: The polymerization is terminated by neutralizing the alkaline catalyst with an acid, such as phosphoric acid or by bubbling carbon dioxide through the mixture.[8] This step protonates the alkoxide end-groups, resulting in a stable triblock copolymer with terminal hydroxyl groups.

Quantitative Data

The properties of this compound are highly dependent on the molecular weight of the PPO and PEO blocks and their relative ratio. These parameters can be controlled by adjusting the molar ratio of the monomers to the initiator.[9]

| Poloxamer (Pluronic®) | Average Molar Mass of PPO core ( g/mol ) | PEO Content (%) | Average Molecular Weight ( g/mol ) | Physical Form |

| P188 (F68) | 1800 | 80 | 8400 | Solid Flake |

| P237 (F87) | 2300 | 70 | 7700 | Solid |

| P338 (F108) | 3300 | 80 | 14600 | Solid |

| P407 (F127) | 4000 | 70 | 12600 | Solid Flake |

Table 1: Physicochemical Properties of Common Poloxamers. The nomenclature of poloxamers provides information about their structure. For "P" followed by three digits, the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of PEO content.[3]

| Property | Effect of Increasing PPO/PEO Ratio |

| Hydrophobicity | Increases |

| Critical Micelle Concentration (CMC) | Decreases |

| Cloud Point | Decreases |

| Gelation Temperature | Decreases (at a given concentration) |

Table 2: Influence of the PPO/PEO Ratio on the Physicochemical Properties of Poloxamers. A higher ratio of the hydrophobic PPO block to the hydrophilic PEO blocks significantly alters the surfactant properties of the copolymer.[9]

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis, purification, and characterization of this compound.

Synthesis of this compound (Laboratory Scale)

Materials:

-

Propylene glycol (initiator)

-

Propylene oxide (monomer)

-

Ethylene oxide (monomer)

-

Potassium hydroxide (catalyst)

-

Toluene (solvent, anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Hydrochloric acid or Phosphoric acid (for neutralization)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet

-

Syringe pump for monomer addition

-

Temperature and pressure control system

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to create an inert atmosphere.

-

Initiator and Catalyst Charging: Propylene glycol and a catalytic amount of potassium hydroxide (e.g., 0.1-0.5% by weight of the final polymer) are charged into the reactor containing anhydrous toluene.

-

Azeotropic Dehydration: The mixture is heated to reflux (approximately 110-120 °C) to remove any traces of water azeotropically.

-

Propoxylation: After cooling the reactor to the desired reaction temperature (typically 100-130 °C), propylene oxide is fed into the reactor at a controlled rate using a syringe pump. The reaction is exothermic and the temperature should be carefully monitored and controlled. The pressure will increase during monomer addition. The reaction is allowed to proceed until the desired molecular weight of the PPO block is achieved, which can be monitored by the decrease in pressure.

-

Ethoxylation: Once the propoxylation is complete (indicated by a stable pressure), the reactor is typically purged with nitrogen to remove any unreacted propylene oxide. Ethylene oxide is then introduced into the reactor at a similar temperature and pressure. The ethoxylation is continued until the desired length of the PEO blocks is reached.

-

Termination and Neutralization: After the polymerization is complete, the reactor is cooled down. The catalyst is neutralized by the addition of an acid (e.g., HCl or H3PO4) until a neutral pH is achieved.

Purification of this compound

The crude this compound contains residual catalyst, unreacted monomers, and low molecular weight oligomers.

Procedure:

-

Catalyst Removal: The neutralized catalyst salts are typically insoluble in the polymer and can be removed by filtration. For more rigorous purification, adsorbents such as synthetic magnesium silicate or activated carbon can be used.[8][10] The polymer is dissolved in a suitable solvent (e.g., toluene), the adsorbent is added, and the mixture is stirred for several hours before filtration. Alternatively, the crude polymer can be passed through a column packed with a cation exchange resin.[2]

-

Removal of Unreacted Monomers and Solvents: The filtrate is then subjected to vacuum stripping at an elevated temperature (e.g., 80-120 °C) to remove the solvent and any unreacted volatile monomers.[11]

-

Precipitation (Optional): For higher purity, the polymer can be dissolved in a good solvent (e.g., dichloromethane) and then precipitated by adding a non-solvent (e.g., diethyl ether). This process helps to remove low molecular weight oligomers.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the chemical composition (PPO/PEO ratio) and confirm the block copolymer structure.

-

Method: 1H NMR spectroscopy is used. The integral of the methyl protons of the PPO block (at ~1.1 ppm) is compared to the integral of the methylene and methine protons of the PEO and PPO backbones (at ~3.4-3.7 ppm).[12]

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Purpose: To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.

-

Method: The polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran) and passed through a GPC/SEC column. The retention time is compared to that of known molecular weight standards (e.g., polyethylene glycol standards) to determine the molecular weight distribution.[13]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the presence of the characteristic functional groups of the polyether backbone.

-

Method: The FTIR spectrum will show a strong C-O-C stretching band around 1100 cm-1, characteristic of the ether linkages in the polymer backbone.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the production of this compound.

Caption: Chemical synthesis pathway of this compound via anionic ring-opening polymerization.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound via anionic ring-opening polymerization is a versatile and well-established method that allows for the production of block copolymers with tailored properties. By carefully controlling the reaction conditions, including monomer-to-initiator ratio, temperature, and catalyst concentration, researchers can fine-tune the molecular weight and hydrophile-lipophile balance to suit specific applications in drug delivery and other biomedical fields. The purification and characterization techniques outlined in this guide are essential for ensuring the quality and consistency of the final product. The provided diagrams offer a clear visual representation of the synthesis process, from the initial chemical reactions to the final analytical validation.

References

- 1. Quantitation of poloxamers in pharmaceutical formulations using size exclusion chromatography and colorimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]

- 3. Poloxamer - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 7. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]

- 8. CA1102793A - Process for the removal of catalyst from polyether polyol - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. US11180610B2 - Method for purifying poloxamers - Google Patents [patents.google.com]

- 11. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. agilent.com [agilent.com]

Poloxalene as a Non-Ionic Surfactant in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxalene, a non-ionic triblock copolymer surfactant, has garnered significant attention in various research fields for its versatile properties. Comprised of a central hydrophobic polyoxypropylene (POP) block flanked by two hydrophilic polyoxyethylene (POE) blocks, its amphiphilic nature drives its utility in a wide array of applications, from veterinary medicine to advanced drug delivery systems. This technical guide provides an in-depth overview of this compound's core properties, its applications in research, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this polymer in their work.

Introduction to this compound

This compound is a synthetic block copolymer belonging to the Poloxamer family. It is primarily composed of ethylene oxide and propylene oxide.[1] Its structure, characterized by a hydrophobic core and hydrophilic side chains, allows it to function as a potent non-ionic surfactant.[1] This amphiphilic nature enables this compound to reduce surface tension and form micelles in aqueous solutions, properties that are central to its diverse applications.

Historically, this compound has been widely recognized in veterinary medicine for its efficacy in preventing and treating frothy bloat in cattle.[2][3] By lowering the surface tension of the rumen fluid, it destabilizes the foam responsible for this life-threatening condition.[4] Beyond this established use, the unique physicochemical properties of this compound have made it a valuable tool in various research domains, including:

-

Drug Delivery and Formulation: Improving the solubility and bioavailability of poorly water-soluble drugs through micellar encapsulation.[1] It also acts as a stabilizer in topical formulations.[1]

-

Cell Culture and Biotechnology: Preventing cell aggregation and attachment in suspension cultures and aiding in the extraction of biomolecules.[1]

-

Nanotechnology: Serving as a stabilizing agent for nanoparticles intended for targeted drug delivery.[1]

Physicochemical Properties of this compound

The functionality of this compound as a surfactant is defined by several key quantitative parameters. These properties are critical for predicting its behavior in different formulations and experimental conditions. The following tables summarize the key physicochemical properties of Poloxamer 188, a common grade of this compound used in research.

| Property | Value | Description | Reference |

| Molecular Weight | ~8400 g/mol | The average molecular weight of the polymer chain. | [1][4] |

| Composition | Polyoxyethylene (PEO) - Polyoxypropylene (PPO) - Polyoxyethylene (PEO) | A triblock copolymer structure. | [4][5] |

| Appearance | Solid | Typically supplied as a white, waxy solid. | [6] |

| Parameter | Value | Method of Determination | Significance in Research | Reference |

| Critical Micelle Concentration (CMC) | 0.1% w/v | Dye Solubilization Method | The concentration at which this compound monomers self-assemble into micelles, crucial for drug encapsulation. | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | >24 | Griffin's Method | A measure of the degree of hydrophilicity or lipophilicity, indicating its suitability as an O/W emulsifier and solubilizer. | [6] |

| Cloud Point | >100 °C | Visual or Spectrophotometric | The temperature at which the surfactant solution becomes cloudy, indicating a phase separation. A high cloud point suggests stability over a wide temperature range. | [6] |

Key Research Applications and Mechanisms of Action

Drug Delivery: Enhancing Bioavailability

A primary application of this compound in pharmaceutical research is to enhance the oral bioavailability of poorly water-soluble drugs.[1][7] This is achieved through the formation of micelles, which are nano-sized spherical structures with a hydrophobic core and a hydrophilic shell.

Mechanism of Action:

-

Micellar Encapsulation: Above its Critical Micelle Concentration (CMC), this compound monomers self-assemble into micelles. Hydrophobic drug molecules partition into the hydrophobic core of these micelles, effectively being encapsulated.[1]

-

Increased Solubility: This encapsulation process increases the apparent solubility of the hydrophobic drug in aqueous environments, such as the gastrointestinal tract.[1]

-

Enhanced Absorption: The drug-loaded micelles can then transport the drug to the intestinal wall, facilitating its absorption into the bloodstream.

References

- 1. researchgate.net [researchgate.net]

- 2. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Poloxamer 188 - 1 KG サイズ [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

physical and chemical properties of Poloxalene copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxalene is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (POP) flanked by two hydrophilic chains of polyoxyethylene (POE). This amphiphilic structure imparts surfactant properties to the molecule, making it valuable in a range of applications, from veterinary medicine to drug delivery. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its key applications.

Chemical Structure and Synthesis

This compound is synthesized through the sequential polymerization of propylene oxide and ethylene oxide. The hydrophobic polyoxypropylene block is formed first, followed by the addition of ethylene oxide to create the hydrophilic polyoxyethylene blocks. The lengths of these blocks can be varied to produce a range of copolymers with different properties.

General Synthesis Workflow

The synthesis of this compound copolymers is typically carried out via anionic ring-opening polymerization.

Caption: General workflow for the synthesis of this compound copolymers.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely dictated by the relative lengths of the hydrophobic polyoxypropylene and hydrophilic polyoxyethylene blocks. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 9003-11-6 | |

| Molecular Formula | (C₃H₆O)n(C₂H₄O)m | |

| Appearance | Liquid, cloudy paste, or hazy viscous liquid | |

| Synonyms | Poloxamer, Polyethylene-polypropylene glycol |

Physicochemical Properties

| Property | Value Range | Reference |

| Molecular Weight | 2,850 - 3,150 g/mol | |

| Hydroxyl Number | 35.7 - 39.4 | |

| Cloud Point (10% solution) | 42 - 46 °C |

Key Performance Characteristics

Surfactant Activity and Micelle Formation

As a non-ionic surfactant, this compound reduces the surface tension of aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic corona, enabling them to encapsulate hydrophobic molecules in aqueous environments. This property is crucial for its applications in drug delivery and as an emulsifier.

Interaction with Biological Membranes

This compound's surfactant nature allows it to interact with biological membranes, which can lead to alterations in membrane stability and function. This interaction is fundamental to its mechanism of action in various applications.

Experimental Protocols

Determination of Molecular Weight and Molecular Weight Distribution

Methodology: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a widely used technique to determine the molecular weight distribution of polymers.

Protocol:

-

Sample Preparation: Dissolve a known concentration of the this compound copolymer in a suitable solvent (e.g., tetrahydrofuran).

-

Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector.

-

Column: Select a column with a pore size appropriate for the expected molecular weight range of the this compound.

-

Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polyethylene glycol).

-

Analysis: Inject the this compound sample into the GPC/SEC system. The polymer molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.

-

Data Interpretation: The RI detector measures the concentration of the eluting polymer. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.

Caption: Workflow for determining molecular weight distribution using GPC/SEC.

Determination of Critical Micelle Concentration (CMC)

Methodology: Fluorescence Quenching

This method utilizes a fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.

Protocol:

-

Reagents: Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a series of this compound solutions of varying concentrations in deionized water.

-

Sample Preparation: Add a small aliquot of the fluorescent probe stock solution to each this compound solution, ensuring the final probe concentration is low and constant across all samples.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment.

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of the probe into the nonpolar micellar core.

Measurement of Surface Tension

Methodology: Du Noüy Ring Method

This is a classical method for measuring the surface tension of a liquid.

Protocol:

-

Instrumentation: Use a tensiometer equipped with a platinum-iridium ring.

-

Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.

-

Measurement:

-

Immerse the clean ring into the this compound solution.

-

Slowly raise the ring through the liquid-air interface.

-

The force required to pull the ring from the surface is measured just before the liquid film breaks.

-

-

Calculation: The surface tension is calculated from the measured force and the dimensions of the ring.

-

Data Analysis: Plot the surface tension as a function of this compound concentration. The concentration at which the surface tension plateaus is indicative of the CMC.

Applications

Veterinary Medicine: Treatment of Bloat in Cattle

This compound is widely used as an anti-foaming agent to treat frothy bloat in cattle. Frothy bloat occurs when fermentation gases in the rumen get trapped in a stable foam, preventing the animal from expelling them.

Mechanism of Action:

This compound's surfactant properties reduce the surface tension of the liquid in the rumen, which destabilizes the foam bubbles. The hydrophobic polyoxypropylene core of the this compound molecule adsorbs to the gas-liquid interface of the bubbles, while the hydrophilic polyoxyethylene chains interact with the surrounding aqueous environment. This disrupts the cohesive forces holding the foam together, causing the bubbles to coalesce and the foam to break down, allowing the trapped gas to be released.

Caption: Simplified signaling pathway of this compound in treating cattle bloat.

Drug Delivery

The ability of this compound to form micelles makes it an attractive vehicle for the delivery of poorly water-soluble drugs. The hydrophobic drug can be encapsulated within the core of the micelle, increasing its solubility and bioavailability.

Cell Culture

In cell culture, this compound can be used to prevent cell attachment and aggregation, allowing for the growth of cells in suspension. It can also be employed in the extraction of proteins and other biomolecules from cells.

Safety and Biocompatibility

This compound is generally considered to be of low toxicity and is well-tolerated. It has been approved for use in animals by regulatory agencies. However, as with any substance, excessive intake can lead to adverse effects.

Conclusion

This compound copolymers are versatile non-ionic surfactants with a well-established safety profile. Their unique physical and chemical properties, driven by their amphiphilic block structure, enable a wide range of applications, particularly in veterinary medicine and pharmaceutics. The experimental protocols detailed in this guide provide a framework for the characterization of these important polymers, facilitating their further development and application in scientific research and drug development.

An In-depth Technical Guide to the Molecular Weight of Poloxalene and Its Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Poloxalene, a nonionic triblock copolymer, with a specific focus on the pivotal role its molecular weight plays in its diverse applications. Also known by its synonyms Poloxamer 184 and Pluronic® L64, this polymer's unique physicochemical properties, dictated by its structure and size, have established its importance in fields ranging from veterinary medicine to advanced pharmaceutical drug delivery systems.

Physicochemical and Structural Properties

This compound is a synthetic copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This PEO-PPO-PEO structure imparts an amphiphilic character, making it surface-active. The specific grade designated as this compound (Poloxamer 184) has an average molecular weight of approximately 2900 g/mol .[1][2][3]

The nomenclature of poloxamers, such as Poloxamer 184, provides insight into their structure. The "18" indicates that the PPO core has an approximate molecular mass of 1800 g/mol , while the final "4" signifies that the PEO portion constitutes 40% of the total molecular weight.

Quantitative Data Summary

The key properties of this compound (Poloxamer 184 / Pluronic® L64) are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Average Molecular Weight | ~2900 g/mol | [1][2] |

| Synonyms | Poloxamer 184, Pluronic® L64, PEG-PPG-PEG | [1][2] |

| CAS Number | 9003-11-6 | [4] |

| Molecular Formula | HO(C₂H₄O)ₐ(C₃H₆O)ₑ(C₂H₄O)ₐH | [1][5] |

| Repeating Unit Formula | (C₃H₆O·C₂H₄O)x | [6] |

| Structural Composition | PEO₁₃PPO₃₀PEO₁₃ | [1] |

| Polyethylene Glycol (PEG) Content | 40% by weight | [1][7] |

| Physical Form | Viscous Liquid | [1] |

| Cloud Point (1% aq. solution) | 58 °C | [1][8] |

| Surface Tension (0.1% aq. solution) | 43 dyn/cm at 25°C | [1][8] |

The Significance of Molecular Weight in Core Applications

The molecular weight of this compound is not merely a physical descriptor but a critical determinant of its function. It directly influences its surfactant properties, aggregation behavior, and interactions with biological systems.

Veterinary Medicine: Treatment of Frothy Bloat

In veterinary medicine, this compound is the active ingredient in antifoaming agents used to treat frothy bloat (ruminal tympany) in cattle.[4][9] This life-threatening condition occurs when fermentation gases become trapped in a stable foam within the rumen, preventing eructation (belching).[10][11]

The significance of this compound's molecular weight and structure lies in its efficacy as a surface-active agent. Its size and amphiphilic nature allow it to effectively penetrate the liquid-gas interface of the foam bubbles. The hydrophobic PPO core adsorbs onto the bubble surface, while the hydrophilic PEO chains interact with the surrounding aqueous fluid.[12] This action disrupts the cohesive forces stabilizing the foam, lowering the surface tension and causing the small, stable bubbles to coalesce into larger, unstable ones that can be readily expelled by the animal.[4][10][13]

Drug Delivery and Pharmaceutical Formulations

Poloxamers are widely investigated as excipients in pharmaceutical formulations due to their low toxicity and unique solution properties, which are intrinsically linked to their molecular weight and PEO/PPO ratio.[14][15]

-

Micellization and Solubilization: Above a specific concentration, known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble in aqueous solutions to form micelles.[16] These structures have a hydrophobic PPO core and a hydrophilic PEO corona. The size and stability of these micelles are governed by the polymer's molecular weight. This micellization is crucial for solubilizing poorly water-soluble drugs, effectively encapsulating them within the hydrophobic core, thereby enhancing their bioavailability.[15]

-

Thermoreversible Gelation: Concentrated aqueous solutions of certain poloxamers exhibit thermoreversible gelation, transitioning from a low-viscosity liquid at cool temperatures to a semi-solid gel at physiological temperatures.[14][15] While Poloxamer 184 itself is a liquid, its molecular weight and composition are representative of the broader class of poloxamers where this property is paramount. The gelation phenomenon is driven by the temperature-dependent hydration of the polymer blocks. This property is exploited for creating injectable drug depots that provide sustained release of therapeutics.[17] The molecular weight of the poloxamer is a key parameter that dictates the concentration required for gel formation and the gelation temperature.[14]

Key Experimental Protocols

Accurate characterization of this compound's molecular weight and its aggregation behavior is essential for quality control and formulation development. Detailed below are standard methodologies for these determinations.

Protocol for Molecular Weight Determination via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[18][19] The technique separates molecules based on their hydrodynamic volume in solution.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.

Materials and Equipment:

-

GPC/SEC system with a pump, injector, column oven, and a Refractive Index (RI) detector.[20]

-

SEC column suitable for the molecular weight range of this compound (e.g., TSKgel or PL-aquagel-OH series).[21]

-

Mobile Phase (Eluent): A suitable solvent that fully dissolves the polymer, such as Dimethylformamide (DMF) or a buffered aqueous solution (e.g., sodium chloride in methanol/water).[18][21]

-

This compound sample.

-

Narrow polydispersity polymer standards for calibration (e.g., Polyethylene oxide standards).[18]

-

Class A volumetric flasks and pipettes.

Methodology:

-

Eluent Preparation: Prepare the mobile phase and degas it thoroughly to prevent bubble formation in the system.

-

Standard Preparation: Accurately weigh and dissolve a series of at least five polymer standards of known molecular weight in the mobile phase to create solutions of known concentration.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution.

-

System Equilibration: Set up the GPC system with the appropriate column and RI detector. Purge the system and allow the mobile phase to run until a stable baseline is achieved. An elevated column temperature (e.g., 40-60°C) may be used to reduce solvent viscosity and improve resolution, especially with DMF.[18]

-

Calibration: Inject the standard solutions one by one, starting from the lowest molecular weight. Record the retention time for the peak maximum of each standard.

-

Calibration Curve Construction: Plot the logarithm of the molecular weight (log M) of the standards against their corresponding peak retention times. This creates the calibration curve for the system.[22]

-

Sample Analysis: Inject the prepared this compound sample and record the resulting chromatogram.

-

Data Analysis: Using the GPC software, integrate the area under the this compound peak. The software uses the calibration curve to calculate the average molecular weight (Mn, Mw) and the PDI (Mw/Mn) for the sample.[20]

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant. The surface tension method is a classic and reliable technique for its determination.[23][24]

Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

Materials and Equipment:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method).

-

High-precision analytical balance.

-

This compound sample.

-

Deionized or distilled water.

-

A series of clean glass beakers and volumetric flasks.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in water, well above the expected CMC.

-

Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. The concentrations should be spaced logarithmically.

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature, as CMC is temperature-dependent.

-

Surface Tension Measurement:

-

Begin by measuring the surface tension of the pure solvent (water).

-

Proceed to measure the surface tension of each prepared this compound solution, starting from the most dilute and moving to the most concentrated.

-

Ensure the tensiometer ring or plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

-

Data Plotting: Plot the measured surface tension (γ, on the y-axis) as a function of the logarithm of the this compound concentration (log C, on the x-axis).[23]

-

CMC Determination: The resulting graph will typically show two distinct linear regions.

-

At low concentrations (below the CMC), the surface tension decreases sharply as the concentration increases because the surfactant monomers populate the air-water interface.

-

At high concentrations (above the CMC), the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution. This results in the surface tension remaining relatively constant or decreasing at a much slower rate.[25]

-

-

Analysis: The CMC is determined from the intersection point of the two lines fitted to these distinct regions of the graph.[23] This inflection point marks the concentration at which micelle formation begins.

Conclusion

The molecular weight of this compound, approximately 2900 g/mol , is a cornerstone of its functionality. This specific size, in conjunction with its triblock PEO-PPO-PEO architecture, defines its amphiphilic properties. These properties are directly responsible for its efficacy as a life-saving anti-foaming agent in veterinary medicine and its versatile role as a solubilizer, emulsifier, and potential drug delivery vehicle in the pharmaceutical industry. A thorough understanding and precise measurement of its molecular weight and resultant properties, such as the CMC, are therefore indispensable for its effective application and for the development of new, advanced formulations.

References

- 1. nano-cats.com [nano-cats.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. advance-scientific.com [advance-scientific.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. echemi.com [echemi.com]

- 7. basf.com [basf.com]

- 8. پلورونیک 435449 Pluronic® L-64 - مانا شیمی [manashimi.com]

- 9. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 10. Sweetlix - Be prepared for bloat [sweetlix.com]

- 11. iowabeefcenter.org [iowabeefcenter.org]

- 12. Buy this compound | 9003-11-6 [smolecule.com]

- 13. ams.usda.gov [ams.usda.gov]

- 14. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 24. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]

- 25. justagriculture.in [justagriculture.in]

From Pasture to Pharmacy: The Historical Development of Poloxalene for Veterinary Use

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ruminal tympany, commonly known as bloat, has long been a significant cause of morbidity and mortality in cattle, posing a substantial economic threat to the livestock industry. The condition, characterized by the excessive accumulation of fermentation gases in the rumen, can lead to rapid and severe distention, cardiorespiratory compromise, and death. The development of effective anti-bloat agents has therefore been a critical area of veterinary research. This technical guide provides an in-depth review of the historical development of Poloxalene, a non-ionic surfactant that revolutionized the prevention and treatment of frothy bloat in cattle.

The Genesis of a Solution: Discovery and Early Research

The pioneering work on this compound emerged from Kansas State University in the 1960s, led by Professor Erle E. Bartley. Recognizing the need for a safe and effective agent to combat the stable foam responsible for frothy bloat, Bartley and his team investigated the potential of various surfactants. Their research culminated in the identification of this compound, a polyoxypropylene-polyoxyethylene block polymer, as a promising candidate.

Initial in vitro studies demonstrated this compound's ability to reduce the surface tension of rumen contents, effectively breaking down the stable foam. This success in the laboratory prompted a series of pivotal in vivo trials to evaluate its efficacy and safety in cattle.

Core Experimental Data

The foundational research on this compound's efficacy was built on a series of well-designed experiments. The following tables summarize the key quantitative data from these early studies, providing a clear comparison of the treatment's effectiveness under various conditions.

| Table 1: Efficacy of this compound in Preventing Legume Bloat (Adapted from Bartley, 1965) | |

| Treatment Group | Number of Animals |

| Control (No this compound) | 10 |

| This compound (10g/day) | 10 |

| This compound (20g/day) | 10 |

| Table 2: Therapeutic Efficacy of this compound in Cattle with Acute Alfalfa Bloat (Adapted from Bartley et al., 1967) | |

| Treatment | Number of Animals |

| This compound Drench (25g) | 15 |

| Untreated Control | 5 |

| Table 3: Effect of this compound on Milk Production in Lactating Dairy Cows (Adapted from a 1967 study) | |

| Parameter | Control Group |

| Average Daily Milk Yield (kg) | 25.2 |

| Milk Fat Percentage | 3.8% |

| Milk Protein Percentage | 3.2% |

Key Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that established the efficacy and safety of this compound.

Experiment 1: Prevention of Legume Bloat (Bartley, 1965)

-

Objective: To evaluate the prophylactic efficacy of this compound in preventing legume-induced bloat in cattle.

-

Animals: 30 rumen-fistulated steers of mixed breeding, weighing approximately 250 kg.

-

Housing and Diet: Animals were housed in individual stanchions and fed a basal ration of alfalfa hay. For the experimental challenge, fresh, pre-bloom alfalfa was harvested daily and fed ad libitum.

-

Experimental Design: A crossover design was utilized. The steers were randomly allocated to three treatment groups: control (no this compound), 10g this compound per day, and 20g this compound per day. The treatment was administered directly into the rumen via the fistula in a gelatin capsule. Each treatment period lasted for 14 days, followed by a 7-day washout period before crossing over to the next treatment.

-

Data Collection: Bloat was visually scored twice daily (morning and afternoon) by two independent observers using a 0 to 5 scale (0 = no bloat, 5 = severe, life-threatening bloat). Rumen fluid samples were collected to measure surface tension.

-

Statistical Analysis: The bloat scores were analyzed using analysis of variance (ANOVA) appropriate for a crossover design.

Experiment 2: Treatment of Acute Alfalfa Bloat (Bartley et al., 1967)

-

Objective: To assess the therapeutic efficacy of a this compound drench in cattle with naturally occurring acute alfalfa bloat.

-

Animals: 20 mature beef cows exhibiting moderate to severe bloat after grazing on a high-alfalfa pasture.

-

Procedure: Upon identification of a bloated animal, a baseline bloat score was assigned. Fifteen randomly selected cows were administered a drench containing 25g of this compound in 500 mL of water. Five cows were left as an untreated control group for observation.

-

Data Collection: The time to visible reduction in rumen distention and the time to complete recovery (return to normal grazing behavior and absence of clinical signs) were recorded.

-

Outcome Measures: The primary outcome was the number of animals that recovered in each group and the time to recovery.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in this compound's action and the experimental designs, the following diagrams are provided.

Conclusion

The development of this compound marked a significant milestone in veterinary medicine and animal husbandry. The meticulous research conducted by Dr. Bartley and his colleagues provided a scientifically robust foundation for its use as a safe and effective agent for the prevention and treatment of frothy bloat in cattle. The experimental data and protocols outlined in this guide highlight the rigorous approach taken in its development and continue to serve as a valuable reference for researchers and drug development professionals in the field of veterinary science.

Poloxalene (CAS Number 9003-11-6): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxalene, a non-ionic block copolymer with the CAS number 9003-11-6, is a surfactant with a primary and well-established application in veterinary medicine for the prevention of frothy bloat in cattle. Its amphiphilic nature, arising from a hydrophobic polyoxypropylene core flanked by hydrophilic polyoxyethylene chains, allows it to effectively reduce surface tension in aqueous solutions. While its use in animal health is extensively documented, its broader research applications in areas such as drug delivery, cell culture, and nanotechnology are less explored but hold significant potential. This technical guide provides a comprehensive overview of the known research applications of this compound, summarizing its physicochemical properties, detailing its mechanism of action in its principal veterinary use, and exploring potential avenues for future research in drug formulation and biomedical sciences. Due to a notable lack of extensive quantitative data in the public domain for specific drug delivery parameters, this guide also highlights areas where further investigation is critically needed.

Physicochemical Properties

This compound's utility as a surfactant is dictated by its molecular structure and resulting physical properties. A summary of available quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 9003-11-6 | General |

| Molecular Weight Range | 2,850 to 3,150 g/mol | [1] |

| Hydroxyl Number | 35.7 to 39.4 | [1] |

| Cloud Point (10% solution) | 42°C to 46°C | [1] |

| Description | Synthetic block copolymer of ethylene oxide and propylene oxide. | [2] |

| Nature | Non-ionic surfactant. | [1] |

Note: Critical Micelle Concentration (CMC) is a crucial parameter for surfactant applications in drug delivery, representing the concentration at which micelles begin to form. Despite extensive searches, specific CMC values for this compound (CAS 9003-11-6) were not found in the available literature. This represents a significant data gap for researchers looking to utilize this compound in micellar drug delivery systems.

Core Research Application: Veterinary Medicine - Bloat Prevention

The most prominent and well-documented application of this compound is in the prevention and treatment of legume (alfalfa, clover) and wheat pasture bloat in cattle.[1][3]

Mechanism of Action

Frothy bloat, or ruminal tympany, is a life-threatening condition in ruminants where fermentation gases become trapped in a stable foam within the rumen, preventing eructation.[1] this compound's efficacy stems from its surfactant properties.[2] It reduces the surface tension of the liquid in the rumen, which destabilizes the proteinaceous foam, causing the small gas bubbles to coalesce and be released.[1][3]

A simplified workflow for the application of this compound in bloat prevention is illustrated below.

Experimental Protocols: Veterinary Dosage

The administration of this compound for bloat prevention in cattle can be done through various methods, with dosages adjusted based on the severity of bloating conditions.[4]

| Administration Method | Dosage for Moderate Bloat | Dosage for Severe Bloat | Reference |

| Top-Dressing on Feed | 1 g of this compound per 100 lb of body weight daily | 2 g of this compound per 100 lb of body weight daily | [4] |

| Molasses Block (6.6% this compound) | 0.8 oz. of block (1.5 g this compound) per 100 lbs. of body weight per day | Not specified | [3] |

| Drench (for treatment) | 25 g for animals up to 500 lbs; 50 g for animals over 500 lbs | Not specified | [3] |

Treatment should commence 2 to 3 days prior to exposure to bloat-producing conditions.[4]

Potential Research Applications in Drug Development

While specific research is limited, the properties of this compound suggest its potential utility in various aspects of drug development, mirroring the applications of other well-studied poloxamers.

Drug Delivery Systems

As a non-ionic surfactant, this compound has the potential to be used in the formulation of various drug delivery systems.

-

Micellar Solubilization: this compound can form micelles in aqueous solutions to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.[2] This is a critical application for poorly water-soluble drug candidates.

-

Nanoparticle Stabilization: It can act as a stabilizer in the formulation of nanoparticles, preventing their aggregation and controlling their size distribution.[2]

-

Emulsifying Agent: In topical and oral formulations, this compound can be used as an emulsifying agent to create stable oil-in-water or water-in-oil emulsions.[2]

The following diagram illustrates the logical relationship in the development of a this compound-based drug delivery system.

Cell Culture Applications

This compound is utilized in cell culture media to prevent cell attachment and aggregation, which is particularly useful for suspension cultures.[2] This property is crucial for large-scale cell culture for the production of biologics and in cell therapy research. It can also be employed in the extraction and purification of proteins and other biomolecules from cells.[2]

Toxicology and Safety Studies

In toxicological studies, this compound can serve as a vehicle for the administration of test compounds, as it is generally considered to be non-toxic and well-tolerated.[2]

Signaling Pathways and Molecular Interactions

Currently, there is a lack of research in the public domain investigating the specific interactions of this compound with cellular signaling pathways. The primary described mechanism of action is physical (surfactant activity) rather than pharmacological. Studies on the effects of this compound on membrane fluidity, its potential to inhibit efflux pumps like P-glycoprotein, or its influence on gene expression are absent from the available literature. These areas represent significant opportunities for future research to uncover novel biomedical applications for this polymer.

Conclusion and Future Directions

This compound (CAS 9003-11-6) is a well-established and effective non-ionic surfactant for the prevention of bloat in cattle. Its physicochemical properties suggest a broader potential for applications in drug delivery, cell culture, and as a formulation excipient. However, a significant gap exists in the literature regarding the quantitative characterization of its performance in these areas, including its critical micelle concentration, drug loading efficiencies, and detailed protocols for the formulation of drug delivery systems. Furthermore, its interactions with cellular and molecular pathways remain unexplored. Future research should focus on a more rigorous evaluation of these parameters to unlock the full potential of this compound for the pharmaceutical and biotechnology industries. Researchers are encouraged to conduct foundational studies to establish these key data points, which will be critical for the development of novel and effective therapeutic formulations.

References

- 1. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophile-lipophile balance and critical micelle concentration as key factors influencing surfactant disruption of mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Surfactant Action of Poloxalene in Rumen Fluid

An in-depth technical guide on the core underlying surfactant action of Poloxalene in rumen fluid.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Frothy bloat, or ruminal tympany, is a life-threatening condition in ruminants, primarily caused by the entrapment of fermentation gases in a stable, proteinaceous foam within the rumen.[1][2][3] This condition is particularly prevalent in cattle grazing on high-protein forages like alfalfa and clover or those on high-concentrate diets.[1][2][4] this compound, a non-ionic block polymer surfactant, serves as a highly effective preventative and therapeutic agent.[1][4] Its primary mechanism of action is the reduction of surface tension in the rumen fluid, which destabilizes the foam structure, allowing trapped gases to coalesce and be released through eructation.[3][5][6] This guide provides a detailed examination of the physicochemical properties of this compound, its core surfactant mechanism in the rumen, quantitative data on its efficacy, and the experimental protocols used to evaluate its action.

Physicochemical Properties of this compound

This compound is a non-ionic block copolymer of polyoxypropylene (POP) and polyoxyethylene (POE).[3][4] Its structure imparts amphiphilic properties, which are crucial for its surfactant activity. Key physicochemical characteristics are summarized below.

| Property | Value / Description | Reference |

| Chemical Name | Polyoxypropylene-polyoxyethylene glycol nonionic block polymer | [3] |

| CAS Number | 9003-11-6 | [3] |

| Molecular Weight | 2,850 to 3,150 g/mol | [3] |

| Type | Non-ionic surfactant | [4][7] |

| Action | Antifoaming agent, mild detergent | [1][8] |

| Hydroxyl Number | 35.7 to 39.4 | [3] |

| Cloud Point (10% solution) | 42°C to 46°C | [3] |

Core Mechanism of Surfactant Action

The efficacy of this compound in preventing frothy bloat is directly attributable to its properties as a surface-active agent.

-

Disruption of Stable Foam: Frothy bloat is characterized by a viscous, stable foam. This foam's stability is largely due to soluble proteins and small particles from rapidly digested forages which act as natural surfactants, arranging themselves at the gas-liquid interface of bubbles and preventing them from coalescing.[9][10]

-

Reduction of Surface Tension: this compound, upon entering the rumen, migrates to the gas-liquid interface of these bubbles. It effectively displaces the stabilizing proteins, leading to a significant reduction in the surface tension of the bubble walls.[3][5][11]

-

Foam Coalescence and Collapse: By lowering the surface tension, this compound weakens the liquid film of the bubbles.[3][6] This facilitates the merging (coalescence) of smaller gas bubbles into larger ones, which are less stable and rise through the rumen contents. The overall effect is the collapse of the foam structure, converting the frothy mass back into a liquid and gaseous phase.[3][6]

-

Gas Release: Once the foam has collapsed, the trapped fermentation gases are freed and can be expelled from the rumen through the normal physiological process of eructation.[3]

The logical flow of this compound's action is visualized below.

Caption: Logical pathway of this compound's surfactant action on frothy bloat.

Quantitative Efficacy and Dosing

The administration of this compound has been shown to significantly reduce the incidence and severity of frothy bloat.[12][13] Dosing is critical for effective prevention and is dependent on animal body weight and the bloat-producing potential of the pasture.

| Parameter | Recommended Value | Conditions | Reference |

| Prophylactic Dosage | 1.0 g / 100 lbs body weight / day | Moderate bloat-producing conditions | |

| Prophylactic Dosage | 2.0 g / 100 lbs body weight / day | Severe bloat-producing conditions | [2] |

| Therapeutic Dosage | 1 fl oz (animals < 500 lbs) or 2 fl oz (animals > 500 lbs) of drench concentrate | For treatment of active bloat | [6] |

| Duration of Action | ~12 hours | Following a single effective dose | [1][4] |

| Initiation of Treatment | 2 to 3 days before exposure | For prevention | [14] |

Note: 2/3 oz by weight of Bloat Guard® Top Dressing contains 10g of this compound.

Experimental Protocols

Evaluating the efficacy of surfactants like this compound involves both in vivo and in vitro methodologies.

This protocol is a generalized procedure based on studies investigating bloat prevention.[13]

-

Animal Selection: Use rumen-fistulated cattle to allow for direct sampling and observation of rumen contents.

-

Acclimation: Acclimate animals to a bloat-provocative diet (e.g., fresh-cut alfalfa or wheat pasture) over several days.

-

Treatment Groups: Establish control (no treatment) and treatment groups (receiving varying doses of this compound). Administration can be via oral drench, top-dressing on feed, or in a supplement block.[1][12]

-

Bloat Scoring: At regular intervals post-feeding (e.g., every 30 minutes), visually assess and score the severity of bloat for each animal. A common scale is 0 (no bloat) to 5 (severe, distended left flank, animal in distress).

-

Rumen Fluid Sampling: Collect rumen fluid samples through the fistula at peak fermentation times.

-

Sample Analysis:

-

Foam Volume & Stability: Measure the volume of foam and its stability (time to collapse) in a graduated cylinder.

-

Surface Tension: Measure the surface tension of the strained rumen liquor using a tensiometer.

-

pH & VFA Analysis: Analyze pH and volatile fatty acid concentrations to assess fermentation patterns.

-

Caption: Generalized workflow for in vivo evaluation of this compound.

This method allows for controlled screening of surfactant properties in a simulated rumen environment.[15][16]

-

Rumen Fluid Collection: Obtain rumen fluid from donor animals (typically fistulated) fed a consistent diet. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, CO₂-flushed container.

-

Substrate & Buffer: Prepare a fermentation medium containing a buffer solution and the substrate to be tested (e.g., dried and ground alfalfa).

-

Incubation Setup: Dispense the buffered substrate into fermentation bottles. Add the treatment (this compound at various concentrations) and the strained rumen fluid inoculum.

-

Fermentation: Seal the bottles and incubate them in a shaking water bath at 39°C.

-

Measurements:

-

Gas Production: Measure total gas production at various time points (e.g., 2, 4, 8, 12, 24 hours) using a pressure transducer.

-

Foam Production: At the end of the incubation, vigorously shake the bottles for a set time (e.g., 1 minute) and immediately measure the foam volume and the time it takes for the foam to collapse by half (foam half-life).

-

Surface Tension: Centrifuge the culture fluid and measure the surface tension of the supernatant.

-

Digestibility Analysis: Analyze the remaining substrate for dry matter or fiber digestibility.

-

Conclusion

This compound's role as a potent anti-bloat agent is fundamentally rooted in its direct physicochemical action as a non-ionic surfactant. By effectively lowering the surface tension of rumen fluid, it disrupts the stability of the proteinaceous foam responsible for gas entrapment. This leads to the collapse of the foam and the safe release of fermentation gases. The quantitative relationship between its dosage and clinical efficacy is well-established, making it a reliable tool in the management of frothy bloat. The experimental protocols outlined provide a robust framework for further research into the optimization of surfactant-based therapies and the development of new anti-foaming agents for veterinary applications.

References

- 1. iowabeefcenter.org [iowabeefcenter.org]

- 2. Be Aware of Frothly Bloat Risk in Spring Pastures [u.osu.edu]